molecular formula C22H23NO4 B2704034 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 859116-22-6

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No. B2704034
CAS RN: 859116-22-6
M. Wt: 365.429
InChI Key: ZNHYWLFQNNGBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of morpholine. Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine is well established. It is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The presence of both amine and ether functional groups is a key feature of morpholine .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . They can also participate in [4+2] annulation reactions .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is miscible with water and has a boiling point of 129 °C (264 °F; 402 K) .

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors, particularly those based on 4-methyl-2,6-diformylphenol (DFP) derivatives, are crucial in detecting a wide range of analytes including metal ions, anions, and neutral molecules. DFP-based compounds exhibit high selectivity and sensitivity, making them invaluable in environmental monitoring, biological research, and clinical diagnostics. The design and synthesis of such chemosensors leverage the structural features of compounds like 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one for enhanced performance in sensing applications (Roy, 2021).

Synthetic Protocols for Chromen-6-ones

Compounds such as 6H-benzo[c]chromen-6-ones, which share structural similarities with the query compound, are significant due to their pharmacological importance and presence in secondary metabolites. The synthetic approaches to these compounds, including Suzuki coupling reactions and reactions of 3-formylcoumarin, provide a foundation for developing synthetic methodologies for structurally related compounds. These protocols enable the production of compounds with potential applications in drug development and material science (Mazimba, 2016).

Antioxidant Activity and Pharmaceutical Applications

The investigation of compounds with antioxidant properties is crucial for their potential therapeutic applications. Studies on the determination of antioxidant activity highlight the significance of such compounds in mitigating oxidative stress, a factor in numerous diseases. The methodologies used in these studies, including various assays to evaluate antioxidant capacity, can be applied to assess the antioxidant potential of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one and similar compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

Morpholine is considered hazardous. It is a flammable liquid and vapor and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research and development of a compound depend on its specific properties and potential applications. Morpholine and its derivatives have widespread availability in natural products and biologically relevant compounds, which suggests potential for further exploration .

properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-11-23(12-15(2)26-14)13-17-8-22(25)27-21-10-18(20(24)9-19(17)21)16-6-4-3-5-7-16/h3-10,14-15,24H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHYWLFQNNGBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.